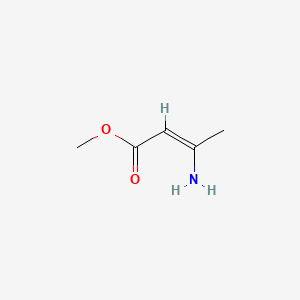

Methyl 3-aminocrotonate

Description

The exact mass of the compound Methyl 3-aminobut-2-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORCTIIRYKLLG-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245448 | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21731-17-9, 14205-39-1 | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21731-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-butenoate, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021731179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-AMINO-2-BUTENOATE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4X25GNG1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Aminocrotonate (CAS 14205-39-1): Properties, Synthesis, and Applications

Abstract

Methyl 3-aminocrotonate (CAS No. 14205-39-1), also known as 3-amino-2-butenoic acid methyl ester, is a pivotal chemical intermediate in organic synthesis.[1][2] Its unique structural arrangement, featuring a conjugated enamine and an α,β-unsaturated ester, confers a versatile reactivity profile that is highly valued in the pharmaceutical, agrochemical, and fine chemical industries.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, key reactions, and critical applications, with a particular focus on its role in drug development. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required for the effective utilization of this compound.

Core Chemical and Physical Properties

This compound is typically a white to pale yellow crystalline solid or powder.[1][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 14205-39-1 | [2] |

| Molecular Formula | C₅H₉NO₂ | [2][4] |

| Molecular Weight | 115.13 g/mol | [2][4] |

| Appearance | White to off-white or yellowish crystalline powder/solid | [3][5][6] |

| Melting Point | 81-83 °C (lit.) | [3][7][8] |

| Boiling Point | 112 °C at 42 mmHg | [7] |

| Solubility | Moderately soluble in polar solvents like water, ethanol, and acetone. Soluble in chloroform and benzene. | [1][7] |

| IUPAC Name | methyl (2Z)-3-aminobut-2-enoate | [2][9] |

| Synonyms | Methyl 3-amino-2-butenoate, 3-Aminocrotonic acid methyl ester | [1][4][10] |

Structural Analysis: The Foundation of Reactivity

The utility of this compound stems directly from its molecular architecture. The molecule contains a conjugated system where the lone pair of electrons on the nitrogen atom of the amino group is in conjugation with the carbon-carbon double bond and the carbonyl group of the ester.[1][2] This delocalization of electron density is central to its chemical behavior.

Enamine-Imine Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium between the more stable enamine form and the minor imine form (methyl 3-iminobutanoate).[2] The enamine tautomer is significantly stabilized by the extended conjugation and the formation of a strong intramolecular hydrogen bond between a hydrogen of the amino group and the carbonyl oxygen.[2] This equilibrium, which can be influenced by acid or base catalysis, dictates the compound's reactivity pathways.[2]

Caption: Enamine-Imine Tautomeric Equilibrium.

Spectroscopic Profile for Compound Verification

Accurate characterization is paramount for ensuring the purity and identity of starting materials in synthesis. The following table summarizes the key spectroscopic data for this compound.

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Characteristic shifts are observed for the methyl protons, vinyl proton, and amine protons. | [2][11] |

| ¹³C NMR | Provides detailed structural information, confirming the carbon framework. | [2][11] |

| IR Spectroscopy | Key peaks corresponding to N-H, C=O, and C=C functional groups are present. | [2] |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight of 115.13 g/mol . | [11] |

Synthesis Protocol: From Precursors to Product

This compound is most commonly and efficiently synthesized by the reaction of methyl acetoacetate with ammonia.[3][12][13] This reaction is typically performed in the presence of a solvent like methanol or water.[2][3]

Experimental Protocol: Synthesis from Methyl Acetoacetate

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Objective: To synthesize this compound via the ammoniation of methyl acetoacetate.

Materials:

-

Methyl acetoacetate (1.0 mole equivalent)

-

Aqueous ammonia (1.6-1.75 mole equivalents) or ammonia gas

-

Methanol (optional solvent)

-

Ice-water bath

-

Reaction vessel with stirring capability

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge methyl acetoacetate. If using a solvent, add methanol.[3]

-

Cooling: Cool the reaction mixture to between 0-10°C using an ice-water bath while stirring continuously.[3]

-

Ammonia Addition: Slowly introduce aqueous ammonia or bubble ammonia gas into the stirred mixture.[2][3] The reaction is exothermic, and the temperature should be carefully maintained.[2]

-

Precipitation: Continue the addition of ammonia until a white crystalline product precipitates from the solution.[3]

-

Reaction Completion & Aging: Once precipitation is complete, stop the ammonia addition. Allow the reaction mixture to stand, preferably under refrigeration, overnight to maximize crystal formation.[3]

-

Isolation: Collect the white crystals by filtration (e.g., centrifugation or vacuum filtration).[3]

-

Washing & Drying: Wash the collected crystals with a small amount of cold water or methanol to remove unreacted starting materials.[2] Dry the product in a vacuum oven or a hot air oven at 50-60°C.[3]

-

Purity Check: Assess the purity of the final product by measuring its melting point and obtaining spectroscopic data (NMR, IR).

Caption: General Synthesis Workflow.

Reactivity and Core Applications in Drug Development

The dual functionality of the enamine and the α,β-unsaturated ester makes this compound a versatile building block for a wide array of chemical transformations, including Michael additions, condensations, and cyclization reactions.[1]

The Hantzsch Dihydropyridine Synthesis

The most prominent application of this compound in drug development is its use in the Hantzsch dihydropyridine synthesis.[2][3] This multi-component reaction is a cornerstone for producing 1,4-dihydropyridine (DHP) derivatives, a class of compounds widely used as calcium channel blockers for treating hypertension and angina.[4][6][7] Notable drugs synthesized via this pathway include Amlodipine, Felodipine, and Nifedipine.[4][6][12] In this synthesis, this compound serves as the nitrogen-containing component.

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

Objective: To synthesize a 1,4-dihydropyridine derivative using this compound.

Materials:

-

An aldehyde (e.g., benzaldehyde, 1.0 mole equivalent)

-

A β-ketoester (e.g., ethyl acetoacetate, 1.0 mole equivalent)

-

This compound (1.0 mole equivalent)

-

Solvent (e.g., ethanol or isopropanol)

-

Reflux apparatus

Procedure:

-

Combine Reagents: In a round-bottom flask, dissolve the aldehyde, the β-ketoester, and this compound in the chosen solvent.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the dihydropyridine product.

-

Isolation: Collect the product by vacuum filtration and wash with cold solvent.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods (NMR, IR, MS) and melting point analysis.

Caption: Hantzsch Dihydropyridine Synthesis Workflow.

Other Applications

Beyond DHPs, this compound is a precursor for:

-

Agrochemicals: It is used in the synthesis of certain herbicides, insecticides, and fungicides.[1]

-

Fine Chemicals: It serves as an intermediate for various specialty chemicals.[1]

-

Stabilizers and Plastics: The compound also finds applications in the manufacturing of stabilizers and plastics.[4][5]

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[4][5][14] It is often recommended to store at 2-8°C.[7] Keep away from incompatible materials such as strong acids and oxidizing agents.[15]

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[1][14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][10]

-

Avoid formation of dust and aerosols.[14]

-

Wash hands thoroughly after handling.

GHS Hazard Information

| Hazard Statement | Description | Precautionary Statement(s) |

| H302 | Harmful if swallowed. | P264, P270, P301+P312+P330 |

| H315 | Causes skin irritation. | P280, P302+P352, P332+P313 |

| H319 | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before use.[10][14][15]

Conclusion

This compound (CAS 14205-39-1) is a highly valuable and versatile intermediate in modern organic synthesis.[1] Its well-defined properties, straightforward synthesis, and diverse reactivity, particularly in the construction of dihydropyridine scaffolds, solidify its importance in the pharmaceutical industry.[2][6] A thorough understanding of its chemistry, handling, and applications, as detailed in this guide, is essential for any scientist or researcher aiming to leverage this potent building block for the development of novel molecules and medicines.

References

-

This compound - Glindia. (n.d.). Glindia. Retrieved January 12, 2026, from [Link]

-

Exploring this compound: Properties, Applications, and Manufacturing. (n.d.). LinkedIn. Retrieved January 12, 2026, from [Link]

-

Methyl 3-Amino Crotonate High-Quality at Affordable Prices. (n.d.). Suchem Laboratories. Retrieved January 12, 2026, from [Link]

- CN114644567A - Preparation method of this compound. (n.d.). Google Patents.

-

Methyl 3- amino crotonate. (n.d.). Godavari Biorefineries Ltd. Retrieved January 12, 2026, from [Link]

-

Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]

-

This compound | C5H9NO2 | CID 643918. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]

-

Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α. (2021). Indian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

- FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound. (n.d.). Google Patents.

-

Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH 3 (aq),... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

China this compound CAS 14205-39-1 factory and manufacturers. (n.d.). Unilong. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound - Glindia [glindiachemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 14205-39-1 [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. Methyl 3-Amino Crotonate at Best Price In Ahmedabad - Supplier,Manufacturer,Exporter [suchemlaboratories.com]

- 6. Methyl 3- amino crotonate | Godavari [godavaribiorefineries.com]

- 7. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 8. China this compound CAS 14205-39-1 factory and manufacturers | Unilong [unilongmaterial.com]

- 9. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound(14205-39-1) 13C NMR spectrum [chemicalbook.com]

- 12. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Methyl 3-aminocrotonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Building Block in Modern Synthesis

Methyl 3-aminocrotonate (CAS No. 14205-39-1), also known as 3-amino-2-butenoic acid methyl ester, is a pivotal intermediate in the landscape of organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical and fine chemical industries, where it serves as a versatile precursor for a multitude of complex molecules.[3][4] The compound's unique bifunctional nature, featuring a nucleophilic amino group and an electrophilic α,β-unsaturated ester moiety within a conjugated system, imparts a rich and varied reactivity profile.[2][3] This guide aims to provide an in-depth technical overview of the physical and chemical properties of this compound, its synthesis, key reactions, and practical applications, with a particular focus on its role in drug development.

Structural and Physicochemical Profile

This compound's reactivity is intrinsically linked to its molecular structure. The molecule exists predominantly as the (Z)-isomer, a configuration stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.[1][5] This structural feature is crucial to its chemical behavior and spectroscopic properties.

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below for quick reference.

| Identifier | Value | Reference(s) |

| IUPAC Name | methyl (2Z)-3-aminobut-2-enoate | [5] |

| CAS Number | 14205-39-1 | |

| Molecular Formula | C₅H₉NO₂ | [4] |

| Molecular Weight | 115.13 g/mol | [4] |

| Synonyms | Methyl 3-amino-2-butenoate, 3-Aminocrotonic acid methyl ester | [2] |

| Canonical SMILES | CC(=CC(=O)OC)N | [5] |

| InChIKey | XKORCTIIRYKLLG-ARJAWSKDSA-N | [5] |

| Physical and Chemical Property | Value | Reference(s) |

| Physical State | White to off-white or pale yellow crystalline powder/solid. | [4] |

| Melting Point | 81-83 °C | [4] |

| Boiling Point | 112 °C at 42 mmHg | [4] |

| Solubility | Moderately soluble in water, ethanol, and acetone. | [3] |

| Density | ~1.031 g/cm³ | [4] |

| Flash Point | 91 °C | [4] |

| Stability | Stable under normal storage conditions in a dry, cool, and well-ventilated place. | [3] |

| Incompatible Materials | Strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides. | [1] |

| Hazardous Decomposition | Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the confirmation of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): The proton NMR spectrum provides distinct signals corresponding to the different protons in the molecule.

-

δ 4.52 ppm: This signal corresponds to the vinyl proton (=CH-).[6]

-

δ 3.64 ppm: This singlet is assigned to the methyl protons of the ester group (-OCH₃).[6]

-

δ 1.90 ppm: This singlet arises from the methyl protons attached to the double bond (CH₃-C=).[6]

-

The amine (NH₂) protons can sometimes be broad and their chemical shift is variable. In some reported spectra, the NH₂ peak was not observed.[6]

-

-

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation. While specific shift values can vary slightly depending on the solvent and instrument, the key resonances are well-established.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Amino group |

| C-H Stretch | 2850-3000 | Alkyl groups |

| C=O Stretch | ~1700 | α,β-unsaturated ester |

| C=C Stretch | ~1600-1650 | Conjugated alkene |

| C-O Stretch | 1000-1300 | Ester group |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak (M⁺) is expected at m/z = 115.13.[7]

Chemical Reactivity and Tautomerism

The chemical versatility of this compound stems from the interplay of its functional groups. A key aspect of its reactivity is the existence of enamine-imine tautomerism.[1]

Caption: Enamine-Imine Tautomeric Equilibrium of this compound.

The enamine form is generally more stable due to conjugation and intramolecular hydrogen bonding. This equilibrium is crucial as it dictates the nucleophilic and electrophilic sites within the molecule, allowing for a diverse range of reactions.

Key Synthetic Applications

The Hantzsch Dihydropyridine Synthesis

One of the most prominent applications of this compound is in the Hantzsch synthesis of 1,4-dihydropyridines (DHPs).[8] DHPs are a critical class of calcium channel blockers used in the treatment of cardiovascular diseases like hypertension and angina.[4] In this multi-component reaction, this compound acts as the enamine component, reacting with an aldehyde and a β-ketoester.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Glindia [glindiachemicals.com]

- 3. This compound(14205-39-1) 13C NMR spectrum [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(14205-39-1) 1H NMR [m.chemicalbook.com]

- 7. This compound(14205-39-1) MS spectrum [chemicalbook.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

An In-depth Technical Guide to Methyl 3-aminocrotonate

Abstract

Methyl 3-aminocrotonate, a versatile chemical intermediate, is a cornerstone in the synthesis of a multitude of pharmaceutical and fine chemical products.[1] Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic α,β-unsaturated ester moiety, allows for a wide array of chemical transformations.[1] This guide provides an in-depth exploration of its nomenclature, physicochemical properties, synthesis protocols, and key applications, with a particular focus on its role in the construction of dihydropyridine-based drugs.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Structure

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is methyl (2Z)-3-aminobut-2-enoate .[4][5] The "(2Z)" designation specifies the stereochemistry around the C2-C3 double bond, where the higher priority groups (the amino group on C3 and the ester group on C2) are on the same side. The molecule exists predominantly as the Z-isomer due to the stability conferred by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.[6]

This compound is widely known by several synonyms in commercial and academic literature:

Chemical Structure and Formula

The structure features a conjugated system composed of an amino group (-NH₂) and a carbon-carbon double bond adjacent to a methyl ester group (-COOCH₃).[1] This electronic arrangement is fundamental to its reactivity.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for handling, storage, and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to pale yellow crystalline powder/solid | [2][7] |

| Melting Point | 81-83 °C | [2][5] |

| Boiling Point | 112 °C at 42 mmHg | [2][10] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |

| Solubility | Moderately soluble in water (18 g/L), soluble in polar solvents like ethanol and acetone. | [1][2][10] |

| Storage Temp. | 2-8°C, in an inert atmosphere, kept in a dark place. | [2][10] |

| pKa | 5.27 ± 0.70 (Predicted) | [2][10] |

Table 2: Key Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.52 (s, 1H, vinyl H), ~3.64 (s, 3H, OCH₃), ~1.90 (s, 3H, CCH₃). Amine protons (NH₂) are often broad and may not be distinctly observed. | [11] |

| ¹³C NMR | Data is available for detailed structural analysis. | [6] |

| IR Spectroscopy | Vapor phase IR spectra show characteristic peaks for N-H, C=O, and C=C stretching. | [4][6] |

| Mass Spectrometry | Molecular Ion Peak (M+) consistent with a molecular weight of 115.13. | [2] |

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound is a straightforward ammonolysis of methyl acetoacetate.[2][3] The causality behind this choice is the high availability and low cost of the starting materials and the generally high yield of the reaction.[3]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Methyl Acetoacetate

This protocol is a self-validating system; the formation of a white precipitate upon ammonia addition and the final isolated yield serve as key validation points.

-

Reactor Charging: In a suitable ammoniation reactor equipped with stirring and cooling, charge methyl acetoacetate (1.0 mole equivalent) and methanol (approx. 0.8 kg per kg of methyl acetoacetate).[2]

-

Ammonolysis: Cool the mixture to between 0-10°C using an ice-water bath.[2] While maintaining vigorous stirring, slowly introduce ammonia gas (NH₃) into the solution.

-

Expert Insight: The low temperature is critical to control the exothermicity of the reaction and to favor the precipitation of the product, driving the equilibrium forward.

-

-

Precipitation: Continue the introduction of ammonia until a significant amount of white crystalline product has precipitated.[2]

-

Aging: Stop the ammonia flow and allow the reaction mixture to stand under refrigeration overnight to maximize crystallization.[2]

-

Isolation: Collect the crude product by centrifugation or filtration.[2]

-

Purification: For higher purity, transfer the crude solid to a refining kettle. Add methanol (approx. 0.6 kg per kg of crude product), and heat until complete dissolution.[2]

-

Recrystallization: Induce cryocrystallization by cooling the solution.

-

Final Isolation & Drying: Collect the purified crystals by centrifugation. Dry the product in a hot air oven at 50-60°C for approximately 8 hours to yield pure this compound.[2] The expected molar yield is typically in the range of 75-85%.[2]

Key Reactions and Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis.[1]

Hantzsch Dihydropyridine Synthesis

A paramount application of this compound is in the Hantzsch pyridine synthesis, a multi-component reaction that is fundamental to the production of the "di-pine" class of calcium channel blockers (e.g., Nifedipine, Felodipine, Amlodipine).[2][3][10][12]

The reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen donor.[12][13] In many pharmaceutical syntheses, this compound serves as a pre-formed enamine, reacting with another β-dicarbonyl equivalent (like an acetoacetamide derivative) and a substituted benzaldehyde.[14][15]

Caption: Role of this compound in the Hantzsch Synthesis.

Acylation Reactions

This compound can undergo acylation with electrophiles like acid chlorides. The reaction site (N-acylation vs. C-acylation) can be selectively controlled based on the choice of the acid chloride and the base used, making it a versatile precursor for enamides or enaminones.[16] Enamides, in particular, are valuable synthetic intermediates.[16]

Other Applications

-

Cascade Reactions: It undergoes waste-free, solid-state cascade reactions with reagents like ninhydrin.[2]

-

Fine Chemicals: It serves as a precursor for various agrochemicals and other fine chemicals.[1]

Safety and Handling

As a laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazards: The compound is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and can cause serious eye damage (H318).[4][7] It is also known to cause skin and eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][8][17] In case of dust formation, use a NIOSH-approved respirator (e.g., N95 dust mask).

-

Handling: Use in a well-ventilated area, such as a chemical fume hood.[1][8] Avoid formation of dust and aerosols.[17] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[1][9][17] Recommended storage is between 2-8°C.[2]

Conclusion

This compound is a high-value, versatile intermediate with a well-established role in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis, combined with the rich chemistry afforded by its conjugated enamine-ester structure, ensures its continued importance. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

-

This compound - Glindia. (n.d.). Glindia. Retrieved January 12, 2026, from [Link]

-

This compound | C5H9NO2. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids. (2021). Indian Journal of Chemistry, Section B. Retrieved January 12, 2026, from [Link]

- CN114644567A - Preparation method of this compound. (2022). Google Patents.

-

Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2007). Molecules, 12(1), 1-11. Retrieved January 12, 2026, from [Link]

-

Synthesis of methyl-3-aminocrotonate. Reagents: (a) 25% NH3 (aq),... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound. (1989). Google Patents.

-

Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved January 12, 2026, from [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound - Glindia [glindiachemicals.com]

- 2. This compound | 14205-39-1 [chemicalbook.com]

- 3. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 3-aminobut-2-enoate | 14205-39-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 14205-39-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 11. This compound(14205-39-1) 1H NMR [m.chemicalbook.com]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 14. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. op.niscpr.res.in [op.niscpr.res.in]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Methyl 3-Aminocrotonate: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

Abstract

Methyl 3-aminocrotonate, also known as methyl 3-amino-2-butenoate, is a pivotal chemical intermediate in the pharmaceutical and fine chemical sectors. Its unique bifunctional nature, possessing both an amine and an α,β-unsaturated ester moiety, renders it a versatile building block for complex molecular architectures. This technical guide provides a comprehensive analysis of its core physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, and a self-validating framework for its spectroscopic identification. The primary focus is on the determination of its molecular weight, both theoretically and empirically, through a suite of analytical techniques. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for synthetic applications, particularly in the development of dihydropyridine-based therapeutics.

Core Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1][2] Its properties are quantitatively summarized in the table below. The molecular weight, a cornerstone of chemical synthesis and analysis, is calculated based on its molecular formula and is confirmed through mass spectrometry.

| Property | Value | Source(s) |

| Molecular Weight | 115.13 g/mol | [1][3][4][5][6] |

| Molecular Formula | C₅H₉NO₂ | [1][3][5][6][7][8] |

| CAS Number | 14205-39-1 | [1][3][4][6][7] |

| Appearance | White to slightly yellow crystalline powder | [5] |

| Melting Point | 81-83 °C | [1][2][5] |

| Boiling Point | 112 °C at 42 mmHg | [5] |

| IUPAC Name | methyl 3-aminobut-2-enoate | [8][9] |

| Synonyms | This compound, 3-Amino-2-butenoic acid methyl ester | [7][8] |

Chemical Structure and Isomerism

The structure of this compound features a conjugated system that gives rise to specific stereochemical and tautomeric considerations.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Charging the Reactor: To a suitable reaction vessel equipped with a stirrer and temperature probe, charge methyl acetoacetate (1.0 mole equivalent). [3][5]2. Addition of Ammonia: While stirring, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). [3] * Causality: This reaction is exothermic. The slow addition of ammonia is crucial to maintain control over the reaction temperature. A rapid increase in temperature can lead to side reactions and decrease the overall yield and purity of the product.

-

Temperature Control: Maintain the internal temperature of the reaction mixture between 35-70°C. [3][5] * Causality: This temperature range represents an optimal balance. It is high enough to ensure a reasonable reaction rate for the formation of the enamine but not so high as to promote degradation or unwanted side products.

-

Reaction Monitoring: Continue vigorous stirring at 55-65°C for approximately 2 hours. [3]The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (methyl acetoacetate) is consumed.

-

Product Isolation: Upon completion, cool the reaction mixture in an ice bath.

-

Causality: The solubility of this compound in the aqueous/methanolic reaction medium is significantly lower at reduced temperatures. Cooling induces crystallization, allowing for efficient isolation of the product as a solid.

-

-

Filtration and Drying: Collect the precipitated white to off-white crystals by filtration. Wash the crystals with a small amount of cold water to remove residual ammonia and other water-soluble impurities. [3]Dry the product under vacuum to obtain pure this compound.

Spectroscopic Analysis: A Self-Validating System

The identity, purity, and molecular weight of the synthesized this compound are unequivocally confirmed by a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a self-validating system.

| Technique | Expected Observations | Inference |

| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z = 115. [3]Key fragment at m/z = 84 [M - OCH₃]⁺. [3] | Confirms the molecular weight of 115.13 g/mol . Fragmentation pattern is consistent with the ester structure. |

| ¹H NMR (CDCl₃) | δ ≈ 1.9 ppm (s, 3H, C-CH₃), δ ≈ 3.6 ppm (s, 3H, O-CH₃), δ ≈ 4.5 ppm (s, 1H, vinyl C-H). NH₂ protons may be broad and variable. [10] | Proves the presence and connectivity of the two methyl groups and the vinyl proton. |

| ¹³C NMR (CDCl₃) | δ ≈ 19 ppm (C-C H₃), δ ≈ 50 ppm (O-C H₃), δ ≈ 83 ppm (=C H-), δ ≈ 160 ppm (C =CH-), δ ≈ 170 ppm (C =O). | Accounts for all five unique carbon atoms in the molecule, confirming the carbon skeleton and functional groups. |

| FTIR (cm⁻¹) | 3435-3320 (N-H stretch), ~1660 (C=O stretch, ester), ~1610 (C=C stretch, alkene), ~1250 (C-O stretch, ester). [3] | Confirms the presence of the key functional groups: primary amine, α,β-unsaturated ester, and alkene. |

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy (¹H and ¹³C):

-

A sample (10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube.

-

Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). [3]2. Mass Spectrometry (MS):

-

The mass spectrum is obtained using a mass spectrometer with an Electron Impact (EI) ionization source.

-

The sample is introduced, ionized by a high-energy electron beam, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). [11]3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the solid sample is analyzed, typically using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

The infrared spectrum is recorded, showing absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

-

Applications in Drug Development

This compound is a crucial starting material in the synthesis of 1,4-dihydropyridine (DHP) derivatives, a class of drugs known as calcium channel blockers. [1][7]These drugs are widely used in the treatment of cardiovascular diseases, particularly hypertension and angina. [12][13] The Hantzsch dihydropyridine synthesis is a classic example of its application. In this reaction, this compound is condensed with an aldehyde (e.g., 2-nitrobenzaldehyde) and another β-ketoester (e.g., methyl acetoacetate) to form the dihydropyridine ring system. [13][14]Nifedipine, a widely prescribed antihypertensive drug, is synthesized using this methodology, highlighting the industrial and pharmaceutical importance of this compound. [12][14]Its bifunctionality allows it to act as both the nitrogen source and one of the three-carbon components required to build the heterocyclic core.

Conclusion

This technical guide has detailed the essential aspects of methyl 3-amino-2-butenoate, centered around its molecular weight of 115.13 g/mol . We have presented its core physicochemical properties, outlined a robust and mechanistically sound synthesis protocol, and established a comprehensive framework for its spectroscopic validation. The convergence of data from mass spectrometry, NMR, and FTIR provides an unassailable confirmation of its structure and molecular weight, embodying a self-validating analytical approach. As a key intermediate in the synthesis of calcium channel blockers like Nifedipine, a thorough understanding of this compound's properties and synthesis is indispensable for professionals in synthetic chemistry and drug development.

References

- Ernst, S., et al. (2001). Process for preparing nifedipine. U.S. Patent No. US6294673B1. Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643918, this compound. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84253, 2-Butenoic acid, 3-amino-, methyl ester. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. ResearchGate. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

- Wang, B. (2022). Preparation method of this compound. Google Patents.

-

Sihauli Chemicals Private Limited. (n.d.). This compound Manufacturer & Exporter from India. Sihauli Chemicals Private Limited. Available at: [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Synthonix. (n.d.). Methyl 3-Aminobut-2-enoate. Synthonix. Available at: [Link]

-

Patra, S. (n.d.). Synthetic studies towards Nifedipine and estimation of Nifedipine by HPTLC method. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 3-AMINOBUT-2-ENOATE | CAS 14205-39-1. Matrix Fine Chemicals. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures of this compound (MAC) and methyl (E)-3-(1-pyrrolidinyl)-2-butenoate (MPB). ResearchGate. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. Available at: [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. PubMed Central. Available at: [Link]

Sources

- 1. This compound 97 14205-39-1 [sigmaaldrich.com]

- 2. Methyl 3-aminobut-2-enoate | 14205-39-1 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 6. Synthonix, Inc > 14205-39-1 | Methyl 3-Aminobut-2-enoate [synthonix.com]

- 7. This compound | 14205-39-1 [chemicalbook.com]

- 8. This compound - Glindia [glindiachemicals.com]

- 9. METHYL 3-AMINOBUT-2-ENOATE | CAS 14205-39-1 [matrix-fine-chemicals.com]

- 10. This compound(14205-39-1) 13C NMR spectrum [chemicalbook.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. ijpcbs.com [ijpcbs.com]

- 14. US6294673B1 - Process for preparing nifedipine - Google Patents [patents.google.com]

Solubility of Methyl 3-aminocrotonate in common organic solvents.

An In-depth Technical Guide to the Solubility of Methyl 3-aminocrotonate in Common Organic Solvents

Abstract

This compound (CAS 14205-39-1) is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical industry for the preparation of dihydropyridine-type calcium channel blockers and other complex molecules.[1][2] A thorough understanding of its solubility profile is a prerequisite for optimizing reaction conditions, developing purification strategies, and designing robust formulations. This technical guide provides a comprehensive analysis of the solubility of this compound, consolidating available quantitative and qualitative data, explaining the underlying physicochemical principles, and presenting a detailed protocol for its experimental determination.

Molecular Structure and Physicochemical Properties: The Basis of Solubility

The solubility behavior of a compound is intrinsically linked to its molecular structure. This compound, with the chemical formula C₅H₉NO₂, possesses a unique combination of functional groups that dictate its interactions with various solvents.[1]

-

Chemical Structure: The molecule features a conjugated system containing an amino group (-NH₂), an α,β-unsaturated double bond, and a methyl ester (-COOCH₃).[1]

-

Isomerism and Intramolecular Hydrogen Bonding: It exists predominantly as the (Z)-isomer. This configuration is stabilized by a strong intramolecular hydrogen bond between the amino group's hydrogen and the carbonyl oxygen of the ester. This internal bonding reduces the availability of these sites for intermolecular hydrogen bonding with solvent molecules, a key factor influencing its solubility.

-

Polarity and Hydrophilicity: The presence of nitrogen and oxygen atoms creates a polar molecule. The calculated n-octanol/water partition coefficient (log P) is -0.27 at 25 °C, indicating that the compound is hydrophilic and favors partitioning into an aqueous phase over a nonpolar lipid phase.[3]

-

Physical State: At room temperature, it is a white to yellow crystalline powder or solid with a melting point of 81-83 °C.[2][3][4]

The interplay of these features—a polar backbone, the capacity for hydrogen bonding (albeit internally), and a relatively small molecular size—suggests moderate to good solubility in polar solvents and limited solubility in nonpolar solvents, a principle often summarized as "like dissolves like."

Solubility Profile of this compound

Published solubility data for this compound is a mix of quantitative values for a few solvents and qualitative descriptions for a broader range. This section consolidates that information to provide a practical guide for solvent selection.

Quantitative Solubility Data

The available quantitative data is limited but provides key benchmarks for polar protic and chlorinated solvents. It is important to note that conflicting data exists for water solubility, underscoring the necessity of experimental verification for critical applications.[5]

| Solvent | Chemical Class | Solubility | Temperature (°C) | Reference(s) |

| Water | Polar Protic | 18 g/L | 20 | [2][3][5] |

| Chloroform (CHCl₃) | Chlorinated | >500 g/L | Not Specified | [5] |

Qualitative Solubility in Common Organic Solvents

Qualitative assessments from safety data sheets, supplier information, and chemical literature provide valuable guidance for selecting solvents for synthesis and purification.

| Solvent | Chemical Class | Reported Solubility | Reference(s) |

| Ethanol | Polar Protic | Soluble | [1][2][5] |

| Methanol | Polar Protic | Soluble (dissolves upon heating for recrystallization) | [6] |

| Acetone | Polar Aprotic | Moderately Soluble | [1][5] |

| Benzene | Aromatic | Soluble | [2][5] |

| Dichloromethane (DCM) | Chlorinated | Soluble (used as a reaction solvent) | [5] |

| Diethyl Ether | Ether | Soluble | [2][5] |

| Tetrahydrofuran (THF) | Ether / Polar Aprotic | Soluble | [5] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [5] |

The data aligns with theoretical principles: this compound shows good compatibility with polar protic solvents (water, alcohols) and polar aprotic solvents (acetone, THF, DMF), as well as chlorinated and aromatic solvents. Its solubility in less polar solvents like ethers is also noted.

Experimental Protocol: Determination of Equilibrium Solubility

Given the limited quantitative data, researchers often need to determine solubility in their specific solvent systems. The shake-flask method is a reliable and widely accepted technique for measuring equilibrium solubility.[5]

Causality Behind Experimental Choices

-

Equilibrium: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Stirring for an extended period (e.g., 24 hours) ensures this thermodynamic equilibrium is reached, providing a true measure of solubility rather than a kinetically limited one.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and accuracy.

-

Purity: The protocol's validity rests on the purity of both the solute (this compound) and the solvent. Impurities can significantly alter solubility.

-

Self-Validation: The protocol includes a time-point analysis (e.g., at 24 and 30 hours). Consistent concentration values between these points confirm that equilibrium has been achieved.

Materials and Reagents

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.

Safety Precautions

-

Handle this compound in a well-ventilated area or fume hood.[1]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

The compound is harmful if swallowed and can cause serious eye damage and allergic skin reactions.[7][8] Avoid contact with skin and eyes and avoid breathing dust.[3][9]

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before beginning work.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for 24 hours to ensure equilibrium is reached.

-

Settling: After 24 hours, allow the vials to rest at the same constant temperature for at least 1-2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analysis: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or g/100 mL.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

-

Temperature: For most solids, solubility increases with temperature. This principle is exploited during recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling. A synthesis procedure for this compound mentions dissolving the compound in hot methanol for purification, confirming this behavior.[6]

-

pH: The amino group on this compound is basic. In acidic aqueous solutions, this group can be protonated to form a cationic salt (-NH₃⁺). This salt form is generally much more water-soluble than the neutral compound. Therefore, the aqueous solubility of this compound is expected to increase significantly at a pH below its pKa.

-

Solvent Polarity: As demonstrated by the qualitative data, solubility is highest in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding. Solubility is expected to be poor in nonpolar aliphatic solvents like hexane.

Conclusion

This compound exhibits a favorable solubility profile in a wide range of common polar organic solvents, making it a versatile intermediate for synthetic chemistry. While precise quantitative data remains sparse in the literature, the compiled qualitative information, coupled with an understanding of its molecular properties, provides a strong foundation for rational solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination, empowering researchers to optimize their processes and advance their development goals.

References

- BenchChem Technical Support Team. (2025).

- Glindia.

- BenchChem. (2023). An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents. BenchChem.

- Guidechem.

- Biosynth.

- Sihauli Chemicals Private Limited. This compound Manufacturer & Exporter from India.

- ChemBK. (2024).

- ChemicalBook.

- Merck Millipore. (2024).

- Fisher Scientific.

- ChemicalBook. (2025).

- ChemicalBook. (2025).

- Ex-Trade. Methyl-3-Aminocrotonate at Attractive Prices, Top Quality White Crystalline Powder. Ex-Trade.

- National Center for Biotechnology Information.

- Indian Journal of Chemistry. (2021). Systematic study on acylation of this compound with acid chlorides of aliphatic, aromatic and α,β-unsaturated acid chlorides. Indian Journal of Chemistry, Vol. 60B, pp. 299-308.

- Google Patents.

- Sigma-Aldrich.

Sources

- 1. This compound - Glindia [glindiachemicals.com]

- 2. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 3-氨基巴豆酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 14205-39-1 [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 3-aminocrotonate

Introduction: The Chemical Identity and Significance of Methyl 3-aminocrotonate

This compound, systematically named methyl (2Z)-3-aminobut-2-enoate, is a multifunctional organic compound with the chemical formula C₅H₉NO₂.[1][2] As a vital intermediate in organic synthesis, it serves as a versatile building block for a wide array of more complex molecules.[3] Its utility is particularly pronounced in the pharmaceutical industry, where it is a key precursor in the synthesis of dihydropyridine-type calcium channel blockers and other medicinally important compounds.[1][4]

The molecule's reactivity stems from its unique structure: a conjugated system that includes an enamine moiety linked to a methyl ester.[1][3] This arrangement gives rise to enamine-imine tautomerism, although the enamine form is predominantly favored.[1] The stability of the Z-isomer is a noteworthy feature, attributed to the formation of a strong intramolecular hydrogen bond between the amino group's proton and the carbonyl oxygen. This guide provides an in-depth analysis of the spectroscopic data that confirms this structure and serves as a reference for its characterization.

Spectroscopic Data Interpretation: Elucidating the Molecular Structure

Spectroscopic analysis is fundamental to verifying the identity and purity of synthesized compounds. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a definitive structural fingerprint.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of protons within a molecule. The spectrum of this compound is characterized by four distinct signals, each corresponding to a unique set of protons. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for compounds of this polarity, and chemical shifts are referenced to the residual solvent peak at 7.26 ppm.[1]

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Causality of Chemical Shift |

| =CH (Vinyl H) | ~4.52 | Singlet | 1H | Located on a double bond (sp² carbon), this proton is significantly deshielded. Its position downfield is characteristic of vinyl protons in enamine systems.[5] |

| -OCH₃ (Methoxy H) | ~3.64 | Singlet | 3H | These protons are attached to an oxygen atom, which is electronegative and causes a moderate deshielding effect, placing the signal in the typical range for methyl esters.[5] |

| -C-CH₃ (Methyl H) | ~1.90 | Singlet | 3H | Attached to an sp² carbon of the double bond, these protons are slightly deshielded compared to a standard alkyl methyl group, which would typically appear further upfield (~0.9 ppm).[5] |

| -NH₂ (Amine H) | Variable (Broad) | Singlet | 2H | The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. It often appears as a broad signal and may not be observed in all spectra.[5][6] |

graph "Methyl_3_aminocrotonate_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Nodes for atoms C1 [label="C", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.5,1!", fontcolor="#202124"]; C3 [label="C", pos="2.2,-0.3!", fontcolor="#202124"]; C4 [label="C", pos="3.7,-0.3!", fontcolor="#202124"]; O1 [label="O", pos="1.8,-1.3!", fontcolor="#EA4335"]; O2 [label="O", pos="4.4,0.7!", fontcolor="#EA4335"]; N1 [label="N", pos="-0.7,2!", fontcolor="#4285F4"]; C5 [label="C", pos="5.9,0.7!", fontcolor="#202124"]; // Nodes for labels label_vinyl [label="=CH (~4.52 ppm)", pos="2.8,1.5!", fontcolor="#34A853"]; label_methyl_c [label="CH₃ (~1.90 ppm)", pos="-1.5,0!", fontcolor="#34A853"]; label_methoxy [label="OCH₃ (~3.64 ppm)", pos="6.5,0!", fontcolor="#34A853"]; label_amine [label="NH₂ (variable)", pos="-1.8,2.5!", fontcolor="#34A853"]; // Edges for bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C3 -- O1 [style=dashed]; C4 -- O2 [len=1.5]; O2 -- C5 [len=1.5]; C1 -- N1 [len=1.5]; // Double bonds C1 -- C2 [style=bold, len=1.5]; C4 -- O1 [style=bold, len=1.5, pos="3.9,-1.3!"];

}

Caption: Structure of this compound with ¹H NMR assignments.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. A proton-decoupled sequence is typically used to simplify the spectrum, yielding a single peak for each unique carbon atom.[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ) ppm | Causality of Chemical Shift |

| C=O (Carbonyl C) | ~170.8 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, placing it significantly downfield.[5] |

| C-NH₂ (Alkene C) | ~161.0 | This sp² carbon is bonded to the electron-donating amino group and is part of the conjugated system, resulting in a downfield shift.[5] |

| =CH (Alkene C) | ~82.7 | This sp² carbon is shielded relative to the other alkene carbon due to its position beta to the carbonyl and alpha to the amino-donating group.[5] |

| -OCH₃ (Methoxy C) | ~49.4 | An sp³ carbon bonded to an electronegative oxygen, its chemical shift is typical for methoxy carbons in esters.[5] |

| -C-CH₃ (Methyl C) | ~19.1 | This sp³ carbon is in a standard alkyl environment, appearing in the expected upfield region of the spectrum.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type | Rationale for Frequency |

| 3435, 3320 | Strong | Amine (-NH₂) | N-H Stretch | The two distinct peaks are characteristic of the symmetric and asymmetric stretching of a primary amine. The broadness indicates hydrogen bonding.[1] |

| ~2950 | Medium | Alkyl (C-H) | C-H Stretch | These absorptions are typical for sp³ C-H bonds in the methyl and methoxy groups.[7] |

| 1660 | Strong | Ester (C=O) | C=O Stretch | This frequency is lower than that of a typical saturated ester (~1735-1750 cm⁻¹) due to conjugation with the C=C double bond and the intramolecular hydrogen bond, which weakens the C=O double bond character.[1][8] |

| 1610 | Strong | Alkene (C=C) | C=C Stretch | This strong absorption is characteristic of a C=C double bond conjugated with a carbonyl group.[1] |

| 1250 | Strong | Ester (C-O) | C-O Stretch | This represents the stretching vibration of the C-O single bond of the ester functional group.[1] |

Self-Validating Experimental Protocols

The trustworthiness of spectroscopic data hinges on rigorous and well-documented experimental procedures. The following protocols are designed as self-validating systems for obtaining high-quality data for this compound.

Protocol for NMR Spectra Acquisition (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) in a clean, dry 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum. TMS serves as the internal standard (δ = 0.00 ppm), providing a universally recognized reference point.

-

Spectrometer Setup: Place the NMR tube into the spectrometer (e.g., a 400 MHz instrument). Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is essential for high resolution and sharp spectral lines.

-

¹H NMR Acquisition:

-

Employ a standard single-pulse sequence.

-

Set acquisition parameters: spectral width of ~12 ppm, acquisition time of ~4 seconds, and a relaxation delay of 2-5 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set acquisition parameters: spectral width of ~220 ppm, and a longer relaxation delay (e.g., 5-10 seconds) to ensure quantitative accuracy for all carbon types.

-

A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[1]

Protocol for FT-IR Spectrum Acquisition

Objective: To identify the functional groups present in this compound.

Methodology:

-

Instrument Preparation: Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory on the FT-IR spectrometer is clean. Record a background spectrum of the empty ATR crystal. This is a critical step to subtract the absorbance of ambient air (CO₂ and H₂O) from the sample spectrum, ensuring that only the sample's absorptions are reported.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

-

Data Analysis: The resulting spectrum should be automatically ratioed against the background spectrum. Identify and label the key absorption bands corresponding to the functional groups detailed in Table 3.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide are consistent with its known structure as predominantly the Z-isomer, stabilized by intramolecular hydrogen bonding. By following the detailed, self-validating protocols, researchers and drug development professionals can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and manufacturing processes.

References

-

BenchChem. (2025). This compound | 14205-39-1.

-

ChemicalBook. (n.d.). This compound(14205-39-1) 13C NMR spectrum.

-

ChemicalBook. (2024). This compound Chemical Properties,Uses,Production.

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of the Enaminone Scaffold.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate.

-

Biosynth. (n.d.). This compound | 14205-39-1 | IM57964.

-

Glindia Chemicals. (n.d.). This compound.

-

MDPI. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.

-

MDPI. (2020). Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure.

-

ResearchGate. (2025). New efficient synthesis, spectroscopic characterization, and X-ray analysis of novel β-enaminocarboxamide derivatives.

-

ResearchGate. (2025). Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions.

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

ChemicalBook. (n.d.). This compound(14205-39-1) 1H NMR spectrum.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027).

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

-

ResearchGate. (n.d.). NMR chemical shifts (ppm) and coupling constants (Hz) of the....

-

Journal of the Chemical Society B: Physical Organic. (1967). Infrared absorption and isomerism of 3-aminocrotonic esters. Part I. 3-(Alkylamino)crotonic esters.

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 14205-39-1.

-

Sigma-Aldrich. (n.d.). This compound 97%.

-

University of Colorado Boulder Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.

-

Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Glindia [glindiachemicals.com]

- 4. This compound | 14205-39-1 [chemicalbook.com]

- 5. This compound(14205-39-1) 13C NMR [m.chemicalbook.com]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. eng.uc.edu [eng.uc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Architectural Versatility of Methyl 3-Aminocrotonate Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminocrotonate, a seemingly simple enamine ester, serves as a foundational scaffold for a vast and pharmacologically significant class of heterocyclic compounds. Its inherent reactivity, stemming from the conjugated enamine system, makes it an indispensable precursor in multicomponent reactions, most notably the Hantzsch synthesis of 1,4-dihydropyridines (DHPs). While the cardiovascular applications of DHP derivatives as L-type calcium channel blockers are well-established, the structural and functional diversity of this molecular family extends far beyond. This technical guide provides an in-depth investigation into the broader biological activities of this compound derivatives, exploring their anticancer, antimicrobial, and anti-inflammatory potential. We will dissect the causality behind synthetic strategies, detail the mechanisms of action, provide field-proven experimental protocols for their evaluation, and present a quantitative analysis of their therapeutic promise.

The Synthetic Keystone: From this compound to Bioactive Scaffolds

This compound is most commonly synthesized via the straightforward condensation of methyl acetoacetate with ammonia.[1] This process yields a versatile intermediate possessing dual nucleophilic and electrophilic character, making it an ideal building block for heterocyclic synthesis. The primary route to its biologically active derivatives is the Hantzsch 1,4-dihydropyridine synthesis.

The causality for choosing this reaction lies in its efficiency and modularity. It is a one-pot, multicomponent reaction that allows for the systematic variation of three key components: an aldehyde, a β-ketoester (or a related active methylene compound), and an enamine source, which is our core compound, this compound. This modularity is paramount for drug discovery, as it enables the generation of large compound libraries for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the pharmacological profile of the resulting derivatives.[2][3]

Anticancer Activity: Beyond Calcium Channel Blockade

The investigation into DHP derivatives as anticancer agents has revealed multifaceted mechanisms of action, moving far beyond their traditional role in ion channel modulation. These compounds have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Mechanism of Action: A Multi-pronged Assault

The anticancer efficacy of these derivatives is not attributed to a single pathway but rather a combination of effects that disrupt cancer cell homeostasis:

-

Induction of Apoptosis and Cell Cycle Arrest: Certain 1,4-DHP derivatives have been shown to induce programmed cell death (apoptosis). For instance, triazole-hybridized DHPs were found to cause cell death in the late apoptotic phase and promote cell cycle arrest at the G2/M checkpoint in colorectal adenocarcinoma (Caco-2) cells.[4] This prevents the cell from progressing through mitosis, ultimately leading to cell death.

-

Kinase Inhibition: Molecular docking studies suggest that some derivatives can bind to the active sites of key regulatory proteins. Targets include protein kinase CK2α and tankyrase, which are involved in cell proliferation and anti-apoptotic pathways.[4] By inhibiting these kinases, the derivatives effectively shut down critical survival signals for cancer cells.

-

Reversal of Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of MDR, often mediated by efflux pumps like P-glycoprotein. DHP derivatives have been identified as potent MDR reversal agents, potentially by competing for binding sites on these pumps, thereby increasing the intracellular concentration and efficacy of co-administered cytotoxic drugs.[5]

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth.

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Symmetric 1,4-DHP (Compound 19) | HeLa (Cervical Adenocarcinoma) | 2.3 | [2] |

| Symmetric 1,4-DHP (Compound 18) | HeLa (Cervical Adenocarcinoma) | 3.6 | [2] |

| Symmetric 1,4-DHP (Compound 18) | MCF-7 (Breast Carcinoma) | 5.2 | [2] |

| Symmetric 1,4-DHP (Compound 19) | MCF-7 (Breast Carcinoma) | 5.7 | [2] |

| 1,4-DHP-Triazole Hybrid (13ad') | Caco-2 (Colorectal Adenocarcinoma) | 0.63 ± 0.05 | [4] |

| Thiosemicarbazide DHP (6j) | MCF-7 (Breast Carcinoma) | 56 | [5] |

| Benzylpyridinium DHP (7g) | MCF-7 (Breast Carcinoma) | 24.5 | [6] |

Experimental Protocol: MTT Assay for Cell Viability